Azasetron

5-HT3 receptor binding GI tissue Receptor affinity

Azasetron (Y-25130) is a benzamide-class 5-HT3 antagonist offering distinct advantages over indole-type agents. Its superior binding affinity (Ki=0.33 nM) and ~90% oral bioavailability enable flexible dosing in ferret/dog CINV models. Unlike ondansetron, azasetron shows minimal off-target binding (no 5-HT1A/2, D1/D2, α1/α2, muscarinic activity up to 10 µM) and a unique functional profile (pKB=6.29), making it the definitive tool for isolating 5-HT3-mediated effects without confounding receptor cross-talk. Choose azasetron for precise, evidence-based preclinical research.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
CAS No. 123039-99-6
Cat. No. B053510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron
CAS123039-99-6
Synonymsazasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130
Molecular FormulaC17H20ClN3O3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
InChIInChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
InChIKeyWUKZPHOXUVCQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron (CAS 123039-99-6) Procurement Guide: A Selective 5-HT3 Receptor Antagonist for Antiemetic Research


Azasetron (Y-25130) is a potent and selective 5-HT3 receptor antagonist belonging to the benzamide class, structurally distinct from indole-type 5-HT3 antagonists such as ondansetron and granisetron [1][2]. Its primary therapeutic application is in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), acting via competitive antagonism of serotonin at 5-HT3 receptors located on vagal afferent fibers in the gastrointestinal tract [3][4].

Why 5-HT3 Antagonist Interchangeability in Procurement Is Not Guaranteed by Mechanism of Action Alone


While all marketed 5-HT3 receptor antagonists share the same primary molecular target, significant quantitative differences exist in their binding kinetics, functional antagonism potency, pharmacokinetic profiles, and clinical efficacy patterns [1]. For example, azasetron demonstrates a binding affinity (Ki = 0.33 nM in rat small intestine) that is comparable to granisetron but markedly higher than ondansetron, and its functional pKB of 6.29 in isolated guinea pig ileum indicates weaker competitive antagonism than granisetron (pKB 7.65) or ondansetron (pKB 7.00) [2][3]. Furthermore, clinical trials reveal nuanced efficacy differences, with azasetron demonstrating inferiority to ondansetron in controlling delayed-phase CINV (45% vs. 54.5% complete response), yet showing superior efficacy on days 3-4 compared to granisetron in a separate cisplatin-based regimen [4][5]. These quantifiable divergences preclude simple substitution and mandate evidence-based selection for specific experimental or clinical contexts.

Quantitative Differentiation of Azasetron from Key 5-HT3 Comparators


Binding Affinity to 5-HT3 Receptors in GI Tissue: Comparable to Granisetron, Higher than Ondansetron

Azasetron demonstrates a high binding affinity for 5-HT3 receptors in rat small intestine, the primary site of antiemetic action. In a direct competitive binding assay against [3H]granisetron, azasetron exhibited a Ki of 0.33 nM [1]. This value is numerically identical to the reported Ki for granisetron in the same tissue preparation (0.33 nM) and significantly lower (indicating higher affinity) than the Ki reported for ondansetron (2.70 nM) in rat entorhinal cortex membranes [2]. This differential affinity profile supports selection when high receptor occupancy in gastrointestinal tissues is a critical experimental variable.

5-HT3 receptor binding GI tissue Receptor affinity

Broad Receptor Selectivity Profile: Minimal Off-Target Interactions at Concentrations > 10 µM

Azasetron demonstrates a high degree of selectivity for the 5-HT3 receptor over a panel of related and unrelated receptor subtypes. In binding assays, azasetron showed little or no affinity for histamine H1, 5-HT1A, 5-HT2, dopamine D1/D2, α1/α2-adrenoceptors, muscarinic, and benzodiazepine receptors at concentrations up to 10 µM [1]. It showed weak affinity only for the histamine H1 receptor (IC50 = 4.4 µM) . This selectivity profile is a critical differentiator when compared to less selective antiemetics like metoclopramide (a dopamine D2 receptor antagonist) and is a key feature for studies requiring clean pharmacological target engagement.

Receptor selectivity Off-target profiling Pharmacology

In Vivo Functional Antagonism: ED50 for 5-HT-Induced Bradycardia (von Bezold-Jarisch Reflex)

In anesthetized rats, azasetron dose-dependently inhibited 5-HT-induced bradycardia (the von Bezold-Jarisch reflex), a classic in vivo assay for 5-HT3 receptor antagonism. The calculated ED50 for azasetron was 0.82 µg/kg (i.v.) [1]. This value positions azasetron's in vivo potency between that of granisetron (ED50 = 0.71 µg/kg) and ondansetron (ED50 = 4.0 µg/kg) in the same experimental paradigm [1]. Notably, the inhibitory effect of a 30 µg/kg dose of azasetron lasted approximately 2-4 hours, which was similar to granisetron but significantly shorter than the novel benzimidazole derivative KB-R6933 [1].

In vivo pharmacology von Bezold-Jarisch reflex Functional antagonism

Functional Antagonism Potency in Isolated Tissue: pKB in Guinea Pig Ileum

In isolated guinea pig ileum, a standard tissue preparation for assessing 5-HT3 receptor-mediated contractile responses, azasetron shifted the 5-HT dose-response curve to higher concentrations. The calculated pKB value (negative logarithm of the antagonist dissociation constant) for azasetron was 6.29 [1]. This indicates a lower functional antagonist potency in this tissue compared to granisetron (pKB = 7.65) and ondansetron (pKB = 7.00) [1]. This quantitative difference in functional antagonism, despite comparable binding affinities in GI tissue, highlights a unique pharmacological profile that may be relevant for studies involving GI smooth muscle contraction or neurotransmitter release.

Isolated tissue Functional antagonism pKB

Clinical Efficacy in Delayed CINV: Inferiority to Ondansetron, Superiority over Granisetron on Specific Days

Clinical differentiation in CINV management is quantifiable. In a randomized, double-blind, multicenter trial (n=265) comparing azasetron (10 mg p.o. days 2-6) to ondansetron (8 mg p.o. b.i.d.) for delayed CINV, the complete response rate was 45% for azasetron versus 54.5% for ondansetron (95% CI: -21.4% to 2.5%), failing to demonstrate non-inferiority [1]. In contrast, a separate randomized crossover study in head and neck cancer patients receiving cisplatin-based chemotherapy found that azasetron (10 mg/day i.v.) provided superior antiemetic protection on days 3 and 4 compared to granisetron (3 mg/day i.v.) [2]. These divergent outcomes against different comparators underscore that clinical efficacy is not uniform across the 5-HT3 class.

Clinical trial Chemotherapy-induced nausea and vomiting Delayed emesis

Pharmacokinetic Differentiation: High Oral Bioavailability and Unique Excretion Profile

Azasetron exhibits a high oral bioavailability of approximately 90% in humans, which is notably higher than the reported 60-70% for ondansetron and 60% for granisetron [1][2][3]. Furthermore, a significant portion (60-70%) of the administered dose, whether oral or intravenous, is excreted unchanged in the urine [4]. The elimination half-life (t1/2β) is reported as approximately 4.3 hours in healthy adults and extends to 7.3 hours in cancer patients undergoing cisplatin chemotherapy, indicating disease-state-dependent pharmacokinetics [5]. These parameters are essential for planning dosing regimens in experimental studies.

Pharmacokinetics Oral bioavailability Excretion

Azasetron Application Scenarios for Targeted Research and Development


Animal Models of Chemotherapy-Induced Emesis Where High GI Receptor Affinity is Prioritized

Azasetron is well-suited for preclinical studies in ferret or dog models of cisplatin-induced emesis, where its high affinity for 5-HT3 receptors in the small intestine (Ki = 0.33 nM) is directly relevant to the primary site of antiemetic action [1][2]. Its in vivo potency (ED50 = 0.82 µg/kg i.v. in the von Bezold-Jarisch reflex assay) and high oral bioavailability (~90%) allow for flexible dosing in these models [3][4].

Mechanistic Studies Requiring a Highly Selective 5-HT3 Pharmacological Tool

Azasetron's selectivity profile, demonstrating minimal affinity for a broad panel of receptors (5-HT1A, 5-HT2, D1/D2, α1/α2, muscarinic, benzodiazepine) at concentrations up to 10 µM, makes it an appropriate tool for isolating the effects of 5-HT3 receptor blockade in complex biological systems [1][2]. This minimizes off-target confounding in studies of GI motility, neuronal signaling, or immune cell function.

Comparative Pharmacology Studies Investigating Differential 5-HT3 Antagonist Effects on Neurotransmitter Release

Azasetron demonstrates a unique functional profile in ex vivo tissue preparations. In the ferret isolated ileum, azasetron (10^-7 and 10^-6 M) inhibited 5-HT release in a concentration-dependent manner, a pattern distinct from the bell-shaped inhibition curve observed with ondansetron and the weak effect of ramosetron [1]. Its lower functional pKB (6.29) in guinea pig ileum compared to granisetron (7.65) and ondansetron (7.00) also provides a distinct comparator for studies of 5-HT3 receptor-mediated smooth muscle contraction [2].

Pharmacokinetic and Drug Metabolism Studies Leveraging High Oral Bioavailability and Excretion Profile

Azasetron's high oral bioavailability (~90%) and substantial urinary excretion of unchanged drug (60-70%) make it a valuable compound for studying saturable transport mechanisms in the small intestine and hepatic metabolic saturation [1][2]. Its disease-state-dependent pharmacokinetics (e.g., extended t1/2 in cancer patients) also offer a model for investigating altered drug disposition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azasetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.